Product packaging for DRAQ7(Cat. No.:CAS No. 1533453-55-2)

DRAQ7

Cat. No.: B1164519
CAS No.: 1533453-55-2
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Description

Rationale for Utilizing DRAQ7 in Scholarly Investigations this compound has emerged as a preferred alternative to some traditional viability dyes like PI and 7-AAD in many research applications due to several advantageous propertiesabcam.combeckman.frbiostatus.combiostatus.com. A key feature is its impermeability to the membranes of live, intact cells, ensuring that only cells with compromised membranes are stainedbeckman.frbiostatus.combiolegend.comnih.gov. Upon entering a compromised cell, this compound rapidly stains double-stranded DNA in the nucleus, emitting fluorescence in the far-red region of the spectrumbiostatus.combiolegend.comthermofisher.com. This far-red emission (with a maximum typically around 694-697 nm when bound to dsDNA) is particularly beneficial for multi-color experiments, as it minimizes spectral overlap with fluorophores commonly excited by blue or green lasers, such as FITC or PEbeckman.frbiostatus.combiolegend.comthermofisher.comnih.gov. Unlike some other DNA-binding dyes, this compound is not excited by UV light, further reducing potential interference in experiments utilizing UV-excitable dyesbiolegend.comthermofisher.com.

Furthermore, this compound has demonstrated low toxicity to cells, allowing for its use in long-term, real-time cell viability studies and kinetic assays without significantly impacting cell health or responses to stimuli biostatus.combiolegend.comnih.govnih.govresearchgate.netresearchgate.net. This non-toxic nature makes it suitable for dynamic viability assays, including those involving siRNA studies or monitoring cell death over extended periods biostatus.combiolegend.comnih.gov. The dye can be excited by a range of lasers, including blue, green, and red, making it compatible with various flow cytometry and imaging platforms beckman.frbiostatus.comthermofisher.com. Optimal excitation is typically achieved with red laser lines (around 633-647 nm), though excitation with blue (488 nm) or yellow/orange (561 nm, 594 nm) lasers is also possible biostatus.combiolegend.comthermofisher.com. Detection is typically performed using far-red longpass filters biolegend.comthermofisher.com. The ease of use, often requiring no wash steps, further contributes to its appeal in research workflows biostatus.comnih.gov. These characteristics collectively make this compound a versatile and effective probe for assessing cell viability and death in a wide array of scholarly investigations, including flow cytometry, fluorescence microscopy, and high-content screening biostatus.combiostatus.com.

Properties

CAS No.

1533453-55-2

Synonyms

Deep Red Anthraquinone 7; Deep Red Fluorescing Agent 7

Origin of Product

United States

Mechanism of Action and Molecular Interactions in Research Contexts

Cellular Permeability Characteristics in Live and Compromised Cells

A fundamental characteristic of DRAQ7 is its impermeability to the plasma membrane of live, intact cells. nih.govbiostatus.comresearchgate.netbiostatus.combiolegend.comabcam.comoncotarget.comthermofisher.comnetsuite.com This property is central to its function as a viability dye. The dye is a charged molecule, which prevents its free passage across the hydrophobic lipid bilayer of healthy cell membranes. Consequently, this compound remains excluded from the nucleus of viable cells.

In contrast, cells with compromised membrane integrity, indicative of cell death (such as apoptosis or necrosis), become permeable to this compound. nih.govbiostatus.comresearchgate.netbiostatus.combiolegend.comabcam.comoncotarget.comthermofisher.comnetsuite.com Upon entering these cells, this compound gains access to the nucleus, where it can bind to DNA. This selective entry allows researchers to distinguish between live (this compound-negative) and dead or dying (this compound-positive) cell populations based on the presence or absence of nuclear fluorescence. This makes this compound particularly useful for real-time and kinetic studies of cell death. nih.govbiostatus.comresearchgate.net

Far-Red Fluorescence and DNA Binding Stoichiometry

This compound is a far-red fluorescent dye that binds specifically to double-stranded DNA (dsDNA). nih.govbiostatus.comthermofisher.comliberty.eduaatbio.com Upon binding to nuclear DNA in compromised cells, this compound exhibits strong far-red fluorescence. nih.gov The fluorescence signal intensity is proportional and stoichiometric to the amount of bound DNA. lumiprobe.combiostatus.com This stoichiometric binding property allows this compound to be used not only as a marker for cell death but also for assessing DNA content in fixed and permeabilized cells, similar to its related compound, DRAQ5. biostatus.comthermofisher.comaatbio.com While DRAQ5 is cell-permeant and used for DNA content analysis in live and fixed cells, this compound's impermeability to live cells restricts its DNA content application primarily to fixed or dead cell populations. biostatus.comlumiprobe.combiostatus.com

Absence of Cytotoxicity and DNA Damage Induction in Research Models

A significant advantage of this compound for research applications, especially for long-term and real-time assays, is its reported lack of cytotoxicity and its inability to induce detectable DNA damage. nih.govresearchgate.netbiostatus.comthermofisher.comliberty.eduwikipedia.orgwikipedia.orgciteab.comguidetopharmacology.orgciteab.combiostatus.comtranscriptionfactor.orgnih.govnih.govresearchgate.net Studies have indicated that continuous exposure of various tumor cell lines to this compound for up to 72 hours or even several days does not negatively impact cell growth, cell cycle distribution, or proliferation. nih.govresearchgate.netbiostatus.com Furthermore, unlike some other DNA-binding dyes, this compound has not been shown to induce DNA damage signaling, replication stress, or cellular senescence in research models. nih.govresearchgate.netresearchgate.net This non-toxic nature in research settings is crucial for obtaining accurate data in experiments monitoring cell viability over extended periods or in sensitive assays where minimizing perturbation of live cells is essential. nih.govbiostatus.comthermofisher.combiostatus.com

Spectral Properties and Compatibility with Other Fluorophores in Multiplexed Assays

This compound possesses favorable spectral properties for use in multiplexed fluorescence-based assays. It is a far-red emitting dye with optimal excitation wavelengths in the orange-red range, specifically around 600 nm and 646 nm. biostatus.comnetsuite.com Its emission maximum when bound to dsDNA is approximately 697 nm. biostatus.comthermofisher.comaatbio.com

A key spectral advantage is its minimal overlap with the emission spectra of commonly used fluorophores excited by blue or green lasers, such as GFP (Green Fluorescent Protein), FITC (Fluorescein Isothiocyanate), and PE (Phycoerythrin). nih.govresearchgate.netbiostatus.combiolegend.comabcam.comthermofisher.comnetsuite.comaatbio.com This allows for straightforward integration of this compound into multi-color panels without the need for extensive spectral compensation, simplifying experimental design and data analysis in techniques like flow cytometry and fluorescence microscopy. abcam.comthermofisher.comnetsuite.comaatbio.com While optimally excited by red light, this compound can also be sub-optimally excited by a 488 nm blue laser, which is common in many flow cytometers, further enhancing its compatibility with existing instrumentation. biolegend.comnetsuite.com Its excitation in the visible to far-red range also means it does not require UV excitation, avoiding potential UV-induced cellular autofluorescence or damage. biostatus.combiolegend.comaatbio.com

Methodological Applications in Cellular Research

Real-Time Cell Viability and Cell Death Kinetics Analysis

One of the significant advantages of DRAQ7 is its utility in real-time, dynamic cell-based assays. Unlike traditional endpoint assays that provide a snapshot of cell viability at a single time point, this compound allows for continuous monitoring of cell health over extended periods without being toxic to live cells at recommended concentrations biostatus.combiostatus.comnih.govbio-techne.comabcam.comresearchgate.netnih.govbiostatus.comresearchgate.net.

This compound enables the dynamic tracking of cell demise as it enters cells only when the plasma membrane is compromised, a late-stage event in cell death nih.govresearchgate.netresearchgate.netbiorxiv.org. This allows researchers to observe the kinetics of cell death within a population over time, providing insights into the temporal progression of cell death in response to various stimuli nih.govresearchgate.netresearchgate.net. Time-lapse confocal microscopy, for instance, can utilize this compound to track the death of individual cells under stress conditions nih.gov.

The fundamental application of this compound is the clear distinction between viable and non-viable cell populations. Live cells with intact membranes exclude the dye, while dead or dying cells with compromised membranes are stained brightly due to this compound binding to nuclear DNA thermofisher.comnih.govbiolegend.comcellsignal.comresearchgate.netbiorxiv.org. This differential staining is crucial for accurate cell viability assessment and for excluding dead cells from analysis in techniques like flow cytometry and imaging thermofisher.comnih.govcellsignal.comresearchgate.netbiorxiv.org.

Dynamic Monitoring of Cell Demise

Assessment of Cellular Responses to Stressors and Experimental Treatments

This compound is widely used to evaluate how cells respond to various stressors and experimental treatments, providing a reliable measure of treatment efficacy or cellular damage. nih.govresearchgate.net.

This compound is a valuable tool for evaluating the cytotoxic effects of various agents, including anti-cancer drugs and other pharmacological compounds biostatus.comthermofisher.combiostatus.comnih.govabcam.comresearchgate.netbiostatus.comresearchgate.netbiorxiv.orgresearchgate.netinterchim.frcellsignal.commiltenyibiotec.com. By monitoring the increase in this compound-positive cells over time or at specific endpoints, researchers can quantify the extent of cell killing and determine dose-response profiles biostatus.comthermofisher.combiostatus.comnih.govabcam.comresearchgate.netbiostatus.comresearchgate.netresearchgate.netmiltenyibiotec.com. Studies have shown that using this compound for real-time pharmacological profiling provides results comparable to traditional endpoint viability assays nih.govresearchgate.net.

Data from a study evaluating the effect of staurosporine (B1682477) (STS) on tumor cell lines using real-time this compound assay and other endpoint assays showed similar IC50 values. nih.govresearchgate.net.

Assay TypeIC50 (STS)
Real-time this compound0.05
End-point this compound0.04
End-point PI0.05
End-point SYTOX Red0.05

This indicates that this compound can reliably report cell death induced by cytotoxic agents nih.govresearchgate.net.

While this compound stains cells with compromised membranes, it is often used in conjunction with other markers to distinguish between different cell death pathways, such as apoptosis and necrosis biostatus.comthermofisher.combiostatus.combiostatus.combiolegend.comabcam.comresearchgate.netbiorxiv.orginterchim.frcellsignal.comnih.govbdbiosciences.comselectscience.netucl.ac.ukmdpi.comrsc.orgthermofisher.com. For example, combining this compound with Annexin V, an early apoptotic marker, allows for the differentiation of live cells (negative for both), early apoptotic cells (Annexin V positive, this compound negative), late apoptotic or necrotic cells (positive for both), and dead cells (this compound positive) researchgate.netucl.ac.uk. This compound's far-red emission is compatible with the green fluorescence of FITC-conjugated Annexin V, facilitating multiparametric analysis biostatus.combiostatus.combiostatus.combiolegend.comabcam.comselectscience.netucl.ac.uk.

This compound is also employed to assess cellular responses to various environmental stressors encountered in cell culture, such as hypoxia and starvation nih.govresearchgate.net. By monitoring the increase in this compound staining, researchers can quantify the level of cell death induced by these unfavorable conditions in real-time nih.govresearchgate.net. This provides a sensitive readout for evaluating the impact of different environmental factors on cell viability.

Studies on Apoptotic and Necrotic Cell Pathways

Nuclear Staining and DNA Content Analysis

This compound's ability to stain dsDNA makes it valuable for analyzing nuclear content and cell cycle status, particularly in fixed or permeabilized cells.

In fixed and permeabilized cells, this compound binds stoichiometrically to DNA, enabling quantitative assessment of DNA content. This allows for the determination of cell cycle phases (G0/G1, S, and G2/M) based on the amount of DNA present bdbiosciences.com. Cells with 2N DNA content are typically in the G0 or G1 phases, while those with 4N DNA content are in the G2 or M phases. Cells with DNA content between 2N and 4N are in the S phase bdbiosciences.com. This compound can be used in flow cytometry for cell cycle analysis in fixed cells, providing resolved histograms of DNA content thermofisher.combdbiosciences.combdbiosciences.com. Ethanol fixation is often employed for this purpose, although other fixation and permeabilization protocols are also compatible bdbiosciences.com. The optimal concentration of this compound for DNA content analysis may require optimization depending on the cell type bdbiosciences.com.

This compound is an effective nuclear counterstain for fixed and permeabilized cell and tissue preparations interchim.fr. It stains the nuclei in these preparations, providing clear visualization of nuclear morphology interchim.fr. This is particularly useful in immunofluorescence (IF) and immunohistochemistry (IHC) assays . This compound's far-red emission is spectrally compatible with a wide range of visible-range fluorophores used in such assays . While primarily nuclear, this compound can show some cytoplasmic staining in permeabilized cells, although dyes like RedDot™2 are noted for higher nuclear specificity in fixed and permeabilized samples clinisciences.com. Protocols for fixed cell and tissue staining with this compound can involve separate fixation and counterstaining steps or a combined approach interchim.fr.

DNA Content Quantification for Cell Cycle Analysis

High-Throughput Screening and Automated Microscopy

The properties of this compound make it well-suited for integration into high-throughput and automated microscopy workflows.

This compound is frequently integrated into High Content Screening (HCS) assays, also known as high-content analysis (HCA) or cellomics revvity.comwikipedia.org. In HCS, multiple parameters are analyzed simultaneously in cells, often involving automated microscopy and image analysis wikipedia.org. This compound's cell impermeability in live cells allows it to serve as a reliable indicator of dead or membrane-compromised cells within a population, which is a crucial parameter in toxicity and viability screens biostatus.combiostatus.com. Its far-red fluorescence avoids spectral overlap with many common fluorescent probes used in HCS, simplifying multiplexing beckman.combiostatus.combiostatus.com. This enables researchers to combine viability assessment with other fluorescent readouts, such as protein translocation or organelle staining, without the need for extensive compensation beckman.combiostatus.combiostatus.com. This compound is particularly valuable for real-time or long-term HCS assays due to its low toxicity in culture and minimal photobleaching biostatus.combiostatus.combiostatus.comnih.gov.

This compound is readily applicable in automated fluorescence microscopy platforms beckman.cominterchim.fr. Its spectral characteristics are compatible with common microscopy excitation sources, including those at 488 nm, 568 nm, 633 nm, and optimally 647 nm thermofisher.combeckman.com. The far-red emission can be detected using standard far-red filters thermofisher.combeckman.com. This compatibility facilitates its use in automated imaging workflows for various applications, including nuclear visualization, cell cycle analysis in fixed cells, and viability assessment in live-cell assays where membrane integrity is compromised thermofisher.combdbiosciences.cominterchim.fr.

Advanced Methodological Approaches and Combinatorial Studies

Multiparametric Flow Cytometry Utilizing DRAQ7

Multiparametric flow cytometry allows for the simultaneous analysis of multiple cellular characteristics within a heterogeneous cell population. This compound is frequently incorporated into such panels to identify and exclude dead or membrane-compromised cells, ensuring that downstream analysis focuses on the viable cell population. biostatus.comresearchgate.netmdpi.combdbiosciences.combiostatus.combiostatus.com Its far-red emission spectrum minimizes spectral overlap with commonly used fluorophores excited by blue, green, or yellow lasers, facilitating the design of complex multicolor panels without extensive compensation. thermofisher.combiostatus.combeckman.combiostatus.combiostatus.comresearchgate.net

Co-Staining with Apoptosis Markers (e.g., Annexin V, TMRM)

This compound is often used in conjunction with apoptosis markers to gain a more comprehensive understanding of cell death pathways. biostatus.combiostatus.comresearchgate.netbdbiosciences.com Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, is a common co-stain. bdbiosciences.combeckman.combiostatus.comresearchgate.netbdbiosciences.combiotium.com The combination of Annexin V and this compound allows for the discrimination of live cells (negative for both stains), early apoptotic cells (Annexin V positive, this compound negative), and late apoptotic or necrotic cells (positive for both stains). researchgate.netbdbiosciences.com

Another frequently used marker is TMRM (Tetramethylrhodamine methyl ester), a lipophilic cationic dye that accumulates in actively respiring mitochondria and is used to assess mitochondrial membrane potential (ΔΨm). biostatus.combiostatus.com Loss of ΔΨm is an early event in many apoptotic pathways. biostatus.combiostatus.com Co-staining with this compound and TMRM allows researchers to correlate changes in mitochondrial health with the loss of membrane integrity, providing further insight into the mode of cell death. biostatus.comresearchgate.netbiostatus.com this compound's spectral properties avoid overlap with TMRM, facilitating their combined use. biostatus.combiostatus.com

Integration with Live Cell Dyes for Live/Dead Discrimination

This compound is effectively used in combination with live cell dyes to provide clear discrimination between live and dead cells. bdbiosciences.combiolegend.combeckman.comchromocyte.commiltenyibiotec.com Live cell dyes, such as calcein (B42510) AM, are membrane-permeant and are converted by intracellular esterases into fluorescent products retained within live cells. By using a live cell dye and this compound, researchers can easily identify three populations: live cells (stained by the live cell dye, negative for this compound), dead cells (negative for the live cell dye, positive for this compound), and potentially damaged or late-stage dying cells (may show staining with both dyes depending on the dyes used and the stage of death). This combination is particularly useful for viability assessments and for excluding dead cells from the analysis of live cell populations. biolegend.combeckman.comchromocyte.combiostatus.com

Dual-Beam Exclusion Techniques for Complex Analysis

A unique application of this compound in flow cytometry is its utility in dual-beam exclusion techniques. biostatus.comresearchgate.netbiostatus.comnetsuite.com this compound can be excited by multiple laser lines, including blue (488 nm) and red (633/638 nm) lasers, and emits in the far-red region. biostatus.combeckman.combiostatus.comresearchgate.netresearchgate.net By plotting the fluorescence signals from two different detectors, each corresponding to excitation by a different laser but detecting this compound emission, dead cells stained with this compound can appear as a unique population positive in both channels. biostatus.comresearchgate.netnetsuite.com This allows for the creation of a "dead cell gate" that can be used to exclude these events from the analysis of other parameters, effectively freeing up fluorescence channels and simplifying compensation in complex multicolor panels. biostatus.combiostatus.comresearchgate.netnetsuite.com

Applications in Specialized Research Models

Beyond standard flow cytometry, this compound is employed in more complex research models, including 2D and 3D cell culture systems and diverse cell types.

2D and 3D Spheroid/Micro-tissue Assays

This compound is a valuable tool for assessing cell viability in both traditional 2D cell cultures and more complex 3D spheroid and micro-tissue assays. researchgate.netresearchgate.netbiostatus.com In 2D assays, this compound staining allows for cell-by-cell analysis of viability. biostatus.com For 3D models, which better mimic the in vivo environment, assessing viability within the entire structure can be challenging. promega.co.uk this compound's ability to penetrate these structures and stain dead cells enables researchers to quantify cell death within spheroids, often by measuring the total this compound fluorescence intensity or by analyzing stained nuclei within the spheroid structure. biostatus.comjove.com Studies have utilized this compound in high-content imaging screens to monitor cell viability in 2D and 3D spheroid assays, including research on glioblastoma-derived stem cell lines. researchgate.netbiostatus.com The increase in this compound intensity within spheroids has been shown to correlate with spheroid shrinkage upon drug treatment, demonstrating its utility in evaluating therapeutic responses in 3D models. biostatus.com

Use in Diverse Eukaryotic and Prokaryotic Cell Systems

This compound's mechanism of action, binding to DNA upon membrane compromise, is broadly applicable across various cell types. It has been successfully used to assess viability in a wide range of eukaryotic cells, including mammalian cells (both primary cells and cell lines), plant cells, and even parasitic cells. abcam.com Furthermore, this compound has been shown to stain bacterial cells, such as E. coli and Bacillus, when their membranes are compromised. abcam.com This broad applicability makes this compound a versatile tool for viability assessment in diverse biological systems, extending its use beyond typical mammalian cell culture applications. mdpi.comresearchgate.netabcam.combeckman.com For example, it has been used in flow cytometric quality assessment of ram sperm. mdpi.com

The Role of this compound in Excluding Dead Cells from Single-Cell Omics Workflows

Single-cell omics approaches, such as single-cell RNA sequencing (scRNA-seq) and single-cell genomic analyses like those preceding Genome-Wide Association Studies (GWAS) on sorted populations, offer unprecedented resolution into cellular heterogeneity. However, the presence of non-viable cells in samples can significantly compromise the quality and interpretation of the resulting data. Dead or dying cells often exhibit compromised membrane integrity, leading to the leakage of intracellular contents and non-specific binding of reagents, including antibodies and nucleic acid stains. This can result in inaccurate gene expression profiles, inflated noise levels, and mischaracterization of cell populations. Consequently, the effective exclusion of dead cells is a critical step in preparing samples for single-cell omics workflows to ensure the analysis is performed on a population of healthy, intact cells.

This compound, a far-red fluorescent DNA dye, has emerged as a valuable tool for identifying and excluding non-viable cells in these sensitive applications. As an anthraquinone-based probe, this compound is impermeable to the membranes of live, intact cells biostatus.comthermofisher.combiolegend.combiolegend.comresearchgate.net. Its mechanism of action relies on its ability to rapidly enter cells with compromised plasma membranes and bind to double-stranded DNA in the nucleus biostatus.comthermofisher.combiolegend.combiolegend.comresearchgate.netfluorofinder.combiostatus.comlenus.ie. Upon binding to DNA, this compound exhibits fluorescence with an emission maximum around 694-697 nm, falling within the far-red region of the spectrum thermofisher.combiolegend.combiolegend.comresearchgate.netbiostatus.comlenus.ienih.govnovabio.ee.

The spectral properties of this compound are particularly advantageous for multi-color flow cytometry panels, which are commonly used to phenotype and sort cell populations prior to single-cell omics analysis. This compound can be excited by a range of wavelengths, including blue (488 nm, sub-optimal), yellow (561 nm), and red (633/635 nm, optimal) lasers, and its far-red emission has minimal spectral overlap with commonly used fluorophores excited by visible light, such as FITC or PE thermofisher.combiolegend.combiolegend.comnih.govnovabio.ee. This allows for the inclusion of this compound in complex staining panels without requiring extensive compensation or sacrificing a valuable detection channel needed for phenotypic markers thermofisher.combiolegend.comnih.gov. The ability to detect this compound+ (dead) cells using existing laser configurations simplifies experimental design and maximizes the number of cellular markers that can be assessed simultaneously.

Research findings highlight the effectiveness of this compound in various single-cell preparation protocols. Its use in flow cytometry enables clear separation between live (this compound-negative) and dead (this compound-positive) cell populations biostatus.comthermofisher.com. By gating on the this compound-negative population during fluorescence-activated cell sorting (FACS), researchers can enrich for viable cells, thereby improving the quality and reliability of downstream single-cell RNA sequencing and genomic analyses biostatus.comfluorofinder.comnih.gov. This exclusion is crucial because dead cells can contribute misleading signals, such as ambient RNA in scRNA-seq or degraded DNA, which can confound the analysis of gene expression profiles or genetic variations in live cells biostatus.comnih.gov.

Furthermore, this compound is considered non-toxic to live cells at recommended concentrations and can be used in long-term viability assays thermofisher.combiolegend.combiolegend.combiostatus.comliberty.edu. This is beneficial for single-cell workflows that may involve extended sample handling or sorting times, helping to maintain cell viability throughout the preparation process nih.gov. The ease of use, often requiring a simple incubation step without the need for washing, also streamlines protocols thermofisher.combiolegend.combiolegend.comnih.gov.

Comparative Analysis and Methodological Advantages

Comparison with Traditional Viability Dyes

Traditional viability dyes such as Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD) have been widely used to assess cell membrane integrity, a key indicator of cell death. However, these dyes present certain limitations that DRAQ7 addresses. Unlike PI and 7-AAD, which can exhibit spectral overlap with commonly used fluorophores, this compound's far-red emission minimizes such interference, facilitating multi-color experiments. biostatus.comabcam.comabcam.combiostatus.combeckman.combiostatus.combio-techne.comsapphirebioscience.com Furthermore, traditional dyes like PI can progressively enter intact cells over time, complicating the clear distinction between live and dead populations. biostatus.com

Spectral Advantages and Reduced Overlap

A key advantage of this compound is its spectral profile. It is a far-red emitting dye with emission maxima around 694-697 nm when bound to double-stranded DNA. abcam.combiostatus.combiostatus.comnih.govthermofisher.combeckman.comaatbio.com This far-red emission is spectrally distinct from the emission spectra of many commonly used fluorophores excited by blue, green, or yellow lasers, such as FITC, GFP, and R-PE. biostatus.comabcam.comabcam.combiostatus.combeckman.combiostatus.combio-techne.comsapphirebioscience.combeckman.cominterchim.frbiostatus.combiolegend.com

Traditional dyes like PI have a broad emission spectrum that significantly overlaps with fluorophores like R-PE, necessitating complex compensation in flow cytometry experiments. biostatus.comabcam.combeckman.combiostatus.commedicalexpo.com Similarly, DAPI, a UV-excited dye, can spectrally overlap with UV/violet excited dyes, limiting panel design options. biostatus.commedicalexpo.com this compound's far-red emission minimizes this spectral overlap, allowing for easier integration into multi-color panels without extensive compensation, particularly with FITC/GFP and PE combinations. abcam.comabcam.combiostatus.combeckman.comsapphirebioscience.combeckman.cominterchim.fr This spectral separation is particularly beneficial in high content screening (HCS) and flow cytometry, where maximizing the number of detectable parameters is crucial. beckman.combiostatus.com

The excitation properties of this compound also offer flexibility. While optimally excited by red laser lines (around 633-647 nm), it can also be excited by blue (488 nm), green, and yellow laser lines, particularly in flow cytometry. biostatus.combeckman.comthermofisher.combeckman.cominterchim.frbiolegend.combio-techne.combdbiosciences.com This broad excitation range makes it compatible with a wide array of existing instrumentation platforms. abcam.comabcam.combiostatus.comsapphirebioscience.combio-techne.com

Operational Simplification (e.g., No-Wash Protocols)

This compound simplifies experimental protocols due to its characteristics as a live-cell impermeant dye that only stains cells with compromised membranes. abcam.comabcam.combiostatus.combeckman.combiostatus.combio-techne.comsapphirebioscience.comnih.govthermofisher.combiostatus.combiolegend.commedicalexpo.combio-techne.combdbiosciences.com Unlike some traditional viability assays that may require wash steps to remove unbound dye or excess reagents, this compound can often be added directly to cells in culture medium or buffer and analyzed without subsequent washing. abcam.comabcam.combiostatus.combiostatus.comsapphirebioscience.comthermofisher.combeckman.combiolegend.combio-techne.combdbiosciences.combdbiosciences.com This "no-wash" feature reduces sample handling, saves time, and minimizes potential cell loss or perturbation, which is particularly advantageous in high-throughput screening and sensitive cell types. abcam.comabcam.combiostatus.comsapphirebioscience.combeckman.combiolegend.combio-techne.combdbiosciences.com The ready-to-use aqueous format and long shelf-life of this compound also contribute to its operational convenience compared to some traditional dyes that may require fresh preparation. biostatus.combiostatus.combiostatus.com

Benefits in Long-Term Experimental Studies

A significant advantage of this compound is its suitability for long-term live cell imaging and kinetic studies. abcam.comabcam.combeckman.combiostatus.comsapphirebioscience.comnih.govthermofisher.comaatbio.combiostatus.combio-techne.combdbiosciences.comnih.govthermofisher.comnih.gov Unlike some traditional viability dyes that can be toxic to live cells over extended incubation periods or exhibit leakage, this compound has been shown to be non-toxic to intact cells at recommended concentrations, even over several days of continuous exposure. biostatus.combeckman.combiostatus.combio-techne.comsapphirebioscience.comthermofisher.combiostatus.combiolegend.combiostatus.combio-techne.comnih.govnih.govresearchgate.net This non-toxicity allows researchers to monitor cell viability in real-time within the same cell population over prolonged experimental timelines without affecting cell health or proliferation rates. abcam.comabcam.combiostatus.combiostatus.combio-techne.comnih.gov

The stability of this compound staining in dead or permeabilized cells, combined with its low photobleaching characteristics, further enhances its utility in long-term imaging applications. abcam.comabcam.combiostatus.combeckman.combiostatus.com This enables the temporal tracking of cell death within dynamic biological processes, providing valuable kinetic information that endpoint assays cannot capture. biostatus.combiostatus.combio-techne.comnih.gov Studies have demonstrated its successful use in monitoring cell death in 2D and 3D cell cultures, including spheroids, over periods up to 72 hours or more. biostatus.comnih.govnih.govresearchgate.net

The compatibility of this compound with other live-cell dyes and probes, such as those for mitochondrial membrane potential (e.g., TMRM) or caspase activity, allows for multiparametric analysis of cell health and death pathways in real-time long-term experiments. biostatus.combiostatus.combeckman.combdbiosciences.comnih.gov This provides a more comprehensive understanding of cellular responses to various stimuli, such as drug treatments or environmental stressors. nih.gov

Table: Comparative Properties of Viability Dyes

FeatureThis compoundPropidium Iodide (PI)7-Aminoactinomycin D (7-AAD)DAPI
Cell Permeability (Live)ImpermeantProgressively entersImpermeantPermeant (requires fixation for DNA content)
StainsDead/Permeabilized Cells (Nuclei)Dead/Permeabilized Cells (DNA/RNA)Dead/Permeabilized Cells (DNA)All Cells (DNA)
Excitation (Optimal)Red (633/647 nm), also Blue/Green/YellowYellow-Green/BlueBlueUV/Violet
Emission (Optimal)Far-Red (~694-697 nm)Red (~617 nm)Far-Red (~647 nm)Blue (~461 nm)
Spectral OverlapMinimal with visible range fluorsSignificant with R-PECan overlap with other far-red dyesCan overlap with UV/Violet fluors
No-Wash ProtocolYesNo (can progressively enter live cells)No (can have poor segregation)No (requires fixation for viability)
Long-Term Live Cell UseYes (Non-toxic)Limited (Toxic over time, leakage)Limited (Toxic over time)Limited (UV excitation can be damaging)
RNase Treatment RequiredNoYes (for DNA-specific staining)NoNo

Future Directions and Emerging Research Avenues for Draq7

Potential for Novel Assay Development

The ability of DRAQ7 to specifically label cells with compromised membranes in a non-toxic manner makes it suitable for developing new assays beyond traditional viability measurements. Its use in real-time monitoring of cell death kinetics induced by various stressors, such as hypoxia, starvation, and drug treatments, has already been demonstrated. This real-time capability can be leveraged to develop more dynamic and time-course-dependent assays to study cellular responses to stimuli.

Furthermore, the spectral properties of this compound allow for its incorporation into multiplexed assays, where multiple parameters are measured simultaneously. Combining this compound with other fluorescent probes that report on different cellular processes, such as mitochondrial membrane potential or caspase activity, can provide a more comprehensive understanding of cell health and death pathways. For instance, a real-time microflow cytometric assay combining this compound with a mitochondrial inner membrane potential-sensitive probe has been introduced to provide a multiparameter kinetic fingerprint of anticancer drug action.

This compound's application in 2D and 3D spheroid/micro-tissue assays for monitoring cell viability has been noted. This suggests a potential for developing more complex in vitro model systems that better mimic in vivo environments, utilizing this compound for assessing cell health within these structures. Research using this compound in organ-on-chip technologies to quantify cellular damage and toxicity highlights its potential in these emerging platforms for high-throughput analysis and studying the effects of compounds on complex cellular systems.

The ease of use, requiring no wash steps, further facilitates the development of simplified and high-throughput assay protocols. This is particularly beneficial for screening applications and automated workflows.

Q & A

Q. Can this compound replace trypan blue in automated cell counters?

  • Yes , but with caveats: this compound’s far-red signal requires compatible optical filters. Calibrate counters using predefined viability thresholds (e.g., ≥5x background fluorescence) .

Methodological Tables

Parameter Optimization Range Key References
This compound Concentration0.35–10 μM (test per cell line)
Incubation Time2 min (endpoint) – 72 hr (kinetic)
Excitation Sources488 nm (blue), 633 nm (red)
Compatible MarkersGFP, TMRM, Cy3

Q. Key Citations for Further Reading :

  • Real-time apoptosis tracking with this compound/TMRM .
  • Spectral unmixing protocols for multiplexed assays .
  • Toxicity validation in long-term cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.